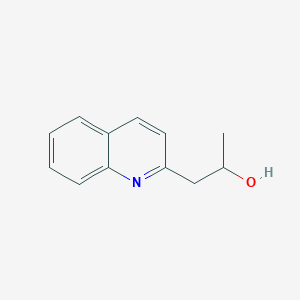

1-(Quinolin-2-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Quinolin-2-yl)propan-2-ol is a chemical compound with the molecular formula C12H13NO . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The 1-(Quinolin-2-yl)propan-2-ol molecule is a derivative of quinoline, with a propan-2-ol group attached to the 2-position of the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green chemical processes . The specific chemical reactions involving 1-(Quinolin-2-yl)propan-2-ol are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Antimycobacterial Agents

The compound has been used in the synthesis of a series of potential antimycobacterial agents . These agents have shown moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv . This suggests that the compound could be used in the development of new treatments for tuberculosis .

Antibacterial Activity

Derivatives of the compound have demonstrated antibacterial activity against Proteus mirabilis, Escherichia coli, Bacillus subtilis, and Staphylococcus albus . This indicates that the compound could be used in the development of new antibacterial drugs .

Antifungal Activity

The compound has also been used in the synthesis of agents with antifungal activity against Candida albicans and Aspergillus niger . This suggests that the compound could be used in the development of new antifungal treatments .

Synthesis of Quinolin-2 (1H)-ones

The compound has been used in an unconventional and hitherto unknown photocatalytic approach to the synthesis of quinolin-2 (1H)-ones . Quinolin-2 (1H)-ones are important due to their prevalence in natural products and in pharmacologically useful compounds .

Production of Pyranone

The compound can be used in the production of pyranone , which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pd-catalyzed Dehydrogenation of Aliphatic Carboxylic Acids

The compound has been used as a ligand in the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids . This process enables the activation of the β-methylene C-H bond, which is typically challenging .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives show selectivity in binding to theestrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

For instance, some 2-arylquinoline derivatives show selectivity in binding to the ER β .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Result of Action

Propriétés

IUPAC Name |

1-quinolin-2-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7,9,14H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGXPEAAAIRCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-2-yl)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)